Cas no 1169699-05-1 (N4-(Cyclopropylmethyl)pyrimidine-2,4-diamine)

N4-(Cyclopropylmethyl)pyrimidine-2,4-diamine Chemical and Physical Properties
Names and Identifiers
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- N4-(cyclopropylmethyl)-2,4-Pyrimidinediamine
- N4-(Cyclopropylmethyl)pyrimidine-2,4-diamine
- 2,4-Pyrimidinediamine, N4-(cyclopropylmethyl)-
- UMESEQKVSVWXBN-UHFFFAOYSA-N
-
- MDL: MFCD17013106
- Inchi: 1S/C8H12N4/c9-8-10-4-3-7(12-8)11-5-6-1-2-6/h3-4,6H,1-2,5H2,(H3,9,10,11,12)
- InChI Key: UMESEQKVSVWXBN-UHFFFAOYSA-N
- SMILES: N(C1C=CN=C(N)N=1)CC1CC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 146
- Topological Polar Surface Area: 63.8
N4-(Cyclopropylmethyl)pyrimidine-2,4-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 144956-5g |
N4-(Cyclopropylmethyl)pyrimidine-2,4-diamine, 95% |
1169699-05-1 | 95% | 5g |
$888.00 | 2023-09-06 | |
Matrix Scientific | 144956-25g |
N4-(Cyclopropylmethyl)pyrimidine-2,4-diamine, 95% |
1169699-05-1 | 95% | 25g |
$2931.00 | 2023-09-06 |
N4-(Cyclopropylmethyl)pyrimidine-2,4-diamine Related Literature
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Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
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J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
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Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
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4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
Additional information on N4-(Cyclopropylmethyl)pyrimidine-2,4-diamine
N4-(Cyclopropylmethyl)pyrimidine-2,4-diamine: A Comprehensive Overview
The compound N4-(Cyclopropylmethyl)pyrimidine-2,4-diamine (CAS No. 1169699-05-1) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The structure of N4-(Cyclopropylmethyl)pyrimidine-2,4-diamine consists of a pyrimidine ring system with two amino groups at positions 2 and 4, and a cyclopropylmethyl substituent attached to the nitrogen at position 4. This unique combination of functional groups makes it a promising candidate for various chemical and biological studies.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of N4-(Cyclopropylmethyl)pyrimidine-2,4-diamine through various methodologies. One notable approach involves the use of microwave-assisted synthesis, which has proven to be both time-efficient and cost-effective. This method not only enhances the purity of the compound but also minimizes the generation of by-products, making it environmentally friendly. The synthesis process typically begins with the preparation of the pyrimidine ring, followed by the introduction of the cyclopropylmethyl group via nucleophilic substitution or coupling reactions.
The pharmacological properties of N4-(Cyclopropylmethyl)pyrimidine-2,4-diamine have been extensively studied in recent years. Research indicates that this compound exhibits potent anti-inflammatory and antioxidant activities, making it a potential candidate for treating inflammatory diseases such as arthritis and neurodegenerative disorders. Additionally, studies have shown that N4-(Cyclopropylmethyl)pyrimidine-2,4-diamine can modulate key signaling pathways involved in cell proliferation and apoptosis, suggesting its potential role in anticancer therapy.
One of the most exciting developments involving N4-(Cyclopropylmethyl)pyrimidine-2,4-diamine is its application in drug delivery systems. Due to its ability to form stable complexes with various biomolecules, this compound has been explored as a carrier for targeted drug delivery. Researchers have successfully utilized it to encapsulate therapeutic agents such as anticancer drugs, enhancing their bioavailability and reducing systemic toxicity.
In conclusion, N4-(Cyclopropylmethyl)pyrimidine-2,4-diamine (CAS No. 1169699-05-1) is a versatile compound with immense potential in both chemical and biomedical research. Its unique structure, coupled with its diverse biological activities, positions it as a valuable tool in drug discovery and development. As ongoing studies continue to uncover new applications for this compound, it is likely to play an increasingly important role in advancing modern medicine.
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